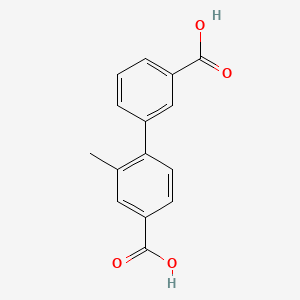

4-(3-Carboxyphenyl)-3-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure analysis of “4-(3-Carboxyphenyl)-3-methylbenzoic acid” is not available in my current knowledge base .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Carboxyphenyl)-3-methylbenzoic acid” are not available in my current knowledge base .Applications De Recherche Scientifique

Chemistry - Synthesis of New Coordination Compounds

Application Summary

“4-(3-Carboxyphenyl)-3-methylbenzoic acid” (H2cppa) has been used as a new and virtually unexplored building block for the synthesis of eleven new coordination compounds .

Methods of Application

The compounds were generated by a hydrothermal self-assembly method using the corresponding metal (II) chlorides, H2cppa, and two types of N-donor ancillary ligands, selected from 2,2′-bipyridine (2,2′-bipy) or 1,10-phenanthroline (phen) . For example, a mixture of CoCl2∙6H2O (0.3 mmol), H2cppa (73.0 mg, 0.3 mmol), 2,2 ́-bipy (46.8 mg, 0.30 mmol), NaOH (24.0 mg, 0.60 mmol), and H2O (10 mL) was stirred at room temperature for 15 min, then sealed in a 25 mL Teflon-lined stainless steel vessel, and heated at 160 °C for 3 days, followed by cooling to room temperature at a rate of 10 °C/h .

Results or Outcomes

The structures of the compounds vary from a complex 3D metal–organic framework (MOF) to 2D coordination polymers, 1D coordination polymers, and discrete 0D monomers . The yield for the synthesis of these compounds ranged from 55% to 60% .

Chemistry - Synthesis of Coordination Polymers

Application Summary

“4-(3-Carboxyphenyl)-3-methylbenzoic acid” (H2cppa) has also been used in the synthesis of new coordination polymers . These polymers have potential applications in various fields such as catalysis, gas storage, and drug delivery.

Methods of Application

The coordination polymers were synthesized by reacting H2cppa with relevant metal salts in the presence of a second N-donor chelating ligand, 2,2’-bipyridine (2,2’-bipy), under specific reaction conditions .

Results or Outcomes

The synthesis resulted in the production of two new coordination polymers . The exact properties and potential applications of these polymers would depend on the specific experimental conditions and the metals used in the synthesis.

Chemistry - Synthesis of Metal-Organic Frameworks (MOFs)

Application Summary

“4-(3-Carboxyphenyl)-3-methylbenzoic acid” (H2cppa) has been used as a building block for the synthesis of diverse metal-organic and supramolecular networks . These networks have potential applications in various fields such as catalysis, gas storage, and drug delivery.

Methods of Application

The networks were generated by a hydrothermal self-assembly method using the corresponding metal (II) chlorides, H2cppa, and two types of N-donor ancillary ligands, selected from 2,2′-bipyridine (2,2′-bipy) or 1,10-phenanthroline (phen) .

Results or Outcomes

The structures of the networks vary from a complex 3D metal–organic framework (MOF) to 2D coordination polymers, 1D coordination polymers, and discrete 0D monomers . Such a structural diversity is guided by the nature of the metal (II) node, level of deprotonation of 4-(3-carboxyphenyl)picolinic acid, and type of applied ancillary ligand .

Chemistry - Synthesis of Coordination Polymers with Antiferromagnetic Coupling

Application Summary

“4-(3-Carboxyphenyl)-3-methylbenzoic acid” (H2cppa) has been used in the synthesis of new coordination polymers with antiferromagnetic coupling .

Results or Outcomes

The synthesis resulted in the production of two new coordination polymers . The magnetic investigations indicate that the two compounds prepared possess the antiferromagnetic coupling between neighboring metallic ions .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(3-carboxyphenyl)-3-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-9-7-12(15(18)19)5-6-13(9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYZKFMQBLJPQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30689887 |

Source

|

| Record name | 2'-Methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Carboxyphenyl)-3-methylbenzoic acid | |

CAS RN |

1261910-15-9 |

Source

|

| Record name | 2'-Methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567428.png)